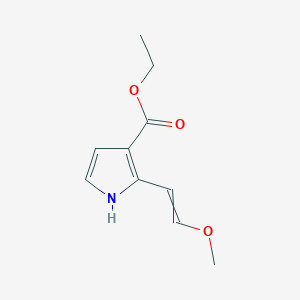![molecular formula C10H13NO B15170669 N-[(1R)-1-(3-methylphenyl)ethyl]formamide CAS No. 650608-20-1](/img/structure/B15170669.png)
N-[(1R)-1-(3-methylphenyl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-1-(3-methylphenyl)ethyl]formamide is a chemical compound with the molecular formula C10H13NO It is an organic compound that features a formamide group attached to a chiral center, which is bonded to a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(3-methylphenyl)ethyl]formamide can be achieved through several methods. One common approach involves the reaction of (1R)-1-(3-methylphenyl)ethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R)-1-(3-methylphenyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(1R)-1-(3-methylphenyl)ethyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of N-[(1R)-1-(3-methylphenyl)ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chiral center may also play a role in the compound’s selectivity and efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R)-1-phenylethyl]formamide
- N-[(1R)-1-(4-methylphenyl)ethyl]formamide
- N-[(1R)-1-(2-methylphenyl)ethyl]formamide
Uniqueness
N-[(1R)-1-(3-methylphenyl)ethyl]formamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
650608-20-1 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-[(1R)-1-(3-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-8-4-3-5-10(6-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
SURKIZWCDWQCAC-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@H](C)NC=O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


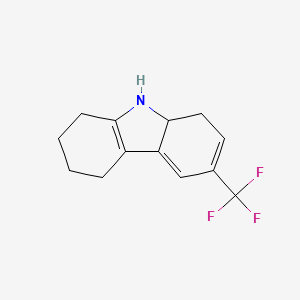
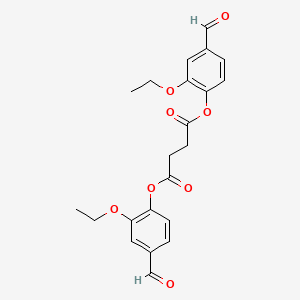
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
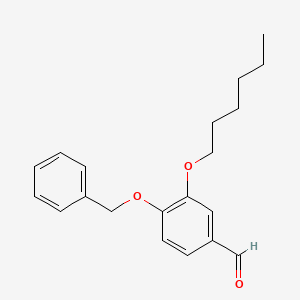
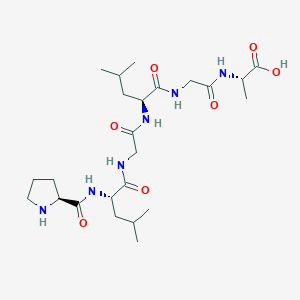
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)

![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)



![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
